2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol
Description
- is an organic compound with the chemical formula
- It features a chlorophenyl group (4-chlorophenyl) attached to a methylaminoethyl moiety.
- The compound is a colorless liquid with a faint amine-like odor.
- It has applications in both research and industry.
Para-methylaminoethanol: C9H12ClNO
.Properties
IUPAC Name |
2-(4-chlorophenyl)-2-(methylamino)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-11-9(6-12)7-2-4-8(10)5-3-7/h2-5,9,11-12H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNWAWUYNSXHCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CO)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
- Common Reagents and Conditions:
- Oxidizing agents like potassium permanganate (
Oxidation: KMnO4
) or chromic acid (H2CrO4
). Reducing agents such as sodium borohydride (Reduction: NaBH4
) or lithium aluminum hydride (LiAlH4
).Substitution: Nucleophiles (e.g., amines, thiols) in the presence of Lewis acids or bases.
Major Products:
Scientific Research Applications
Antimicrobial and Anticancer Properties
Research indicates that 2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol exhibits significant antimicrobial and anticancer activities. It appears to interact with specific molecular targets such as enzymes or receptors, leading to altered biological responses. Studies have shown that it may inhibit cellular pathways involved in tumor growth and proliferation, suggesting its potential as a therapeutic agent in cancer treatment .
Synthetic Routes
The synthesis of 2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol typically involves:
- Starting Materials : 4-chlorobenzaldehyde and methylamine.
- Reaction Conditions : Utilization of solvents like ethanol or methanol, often under acidic conditions to facilitate reaction .
Applications in Organic Synthesis
The compound serves as a versatile building block in organic synthesis, enabling the development of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows for the modification of its structure to create new derivatives with potentially enhanced properties .
Neurotransmitter Interaction
Studies have highlighted the compound's interaction with neurotransmitter systems, particularly regarding its effects on the cannabinoid receptors (CB1 and CB2). It acts as an allosteric modulator, providing insights into its potential use in treating conditions like obesity and anxiety without the adverse effects associated with traditional agonists .
Toxicology Research
Research into the toxicological aspects of 2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol has focused on understanding the mechanisms behind chlorinated phenoxy acids' toxicity. This research is crucial for assessing the safety profile of compounds derived from this chemical structure .
Data Tables
| Application Area | Details |
|---|---|
| Pharmaceutical Research | Investigated for antimicrobial and anticancer properties; potential therapeutic uses |
| Organic Chemistry | Used as a building block for synthesizing complex organic molecules |
| Neuropharmacology | Modulates CB1 and CB2 receptors; potential applications in treating mood disorders |
| Toxicology | Studies on toxicity mechanisms related to chlorinated compounds |
Case Studies
- Anticancer Activity Study : A study demonstrated that 2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol inhibited specific cancer cell lines through targeted enzymatic inhibition, showing promise as an anticancer agent .
- Neurotransmitter Modulation : Research indicated that this compound acts on cannabinoid receptors without causing adverse effects typical of direct agonists, suggesting its utility in developing safer therapeutic options for managing anxiety and appetite control .
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Remember that further research and experimentation are essential to fully explore the compound’s properties and applications
Biological Activity
2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol, also known as 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol, is a chemical compound that has garnered attention due to its potential biological activities. This article provides an in-depth review of its biological properties, mechanisms of action, and relevant research findings.
Research indicates that 2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol may exert its biological effects through various mechanisms:
- Receptor Modulation: It has been suggested that the compound can interact with specific receptors in the body, influencing various signaling pathways.
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic processes, which could be crucial for its therapeutic effects.
- CNS Activity: Due to the presence of the methylamino group, this compound can cross the blood-brain barrier, potentially acting as an antidepressant or anxiolytic agent.
Antimicrobial Properties
Several studies have highlighted the antimicrobial potential of 2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol:
- In Vitro Studies: The compound has demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, it showed minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 22.9 µM against Bacillus subtilis and Staphylococcus aureus .
| Bacterial Strain | MIC Range (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 8.33 - 23.15 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
Anticancer Activity
The compound has also been studied for its potential anticancer properties:
- Cell Proliferation Inhibition: Research indicates that it may inhibit cellular pathways related to tumor growth and proliferation . Specific studies have shown that it can affect cancer cell lines by modulating key signaling pathways involved in cell survival and apoptosis.
Case Studies and Research Findings
-
Study on Antimicrobial Activity:
A study published in MDPI reported that various derivatives of similar compounds exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria, emphasizing the importance of structural modifications for enhancing efficacy . -
CNS Effects:
Another investigation focused on the central nervous system effects of compounds similar to 2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol, suggesting potential applications in treating anxiety and depression due to their ability to modulate neurotransmitter systems . -
Pharmacological Evaluation:
Research conducted on similar compounds indicated their effectiveness as multitarget-directed ligands for neurodegenerative diseases, hinting at a broader therapeutic potential for derivatives like 2-(4-Chlorophenyl)-2-(methylamino)ethan-1-ol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
